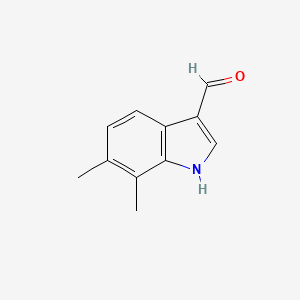

6,7-dimethyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

6,7-dimethyl-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-10-9(6-13)5-12-11(10)8(7)2/h3-6,12H,1-2H3 |

InChI Key |

YAOSDNRJZXXVCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CN2)C=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,7 Dimethyl 1h Indole 3 Carbaldehyde and Its Analogues

Comprehensive Analysis of Direct Formylation Reactions for Substituted Indoles

Direct formylation is a primary method for introducing a formyl group onto the indole (B1671886) nucleus. The high electron density at the C3 position of the pyrrole (B145914) ring makes it susceptible to electrophilic substitution, which is the basis for several classical and modern formylation techniques. chim.it

Mechanistic and Synthetic Refinements of the Vilsmeier-Haack Formylation Applied to Indole Systems

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. sid.irorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt formed from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃). nih.govchemistrysteps.com

The mechanism involves the initial formation of the electrophilic chloromethyliminium salt (Vilsmeier reagent). chemistrysteps.com The electron-rich indole then attacks this electrophile, preferentially at the C3 position, leading to the formation of an intermediate which, upon hydrolysis, yields the corresponding indole-3-carbaldehyde. youtube.com This method is often preferred due to its simplicity, high yields, and the high purity of the resulting product. ekb.egorgsyn.org

Recent refinements have focused on optimizing reaction conditions to improve yields and accommodate a wider range of substrates. For instance, a procedure for the synthesis of various substituted indole-3-carbaldehydes, including 4,6-dimethyl-1H-indole-3-carbaldehyde, involves the dropwise addition of a prepared Vilsmeier reagent to a solution of the corresponding indole in DMF at 0°C, followed by heating. google.com This highlights the adaptability of the Vilsmeier-Haack reaction for the synthesis of analogues of the target compound.

| Starting Indole | Product | Yield |

|---|---|---|

| 2,3-dimethyl-aniline (forms 4-methyl-1H-indole in situ) | 4-methyl-1H-indole-3-carbaldehyde | 90% |

| 2,4-dimethyl-aniline (forms 5-methyl-1H-indole in situ) | 5-methyl-1H-indole-3-carbaldehyde | Not specified |

| (forms 6-methyl-1H-indole in situ) | 6-methyl-1H-indole-3-carbaldehyde | 89% |

| (forms 4,6-dimethyl-1H-indole in situ) | 4,6-dimethyl-1H-indole-3-carbaldehyde | 85% |

Adaptations of Gattermann and Reimer-Tiemann Reactions for Indole-3-Carbaldehyde Synthesis

While the Vilsmeier-Haack reaction is highly effective, other classical formylation methods like the Gattermann and Reimer-Tiemann reactions have also been adapted for the synthesis of indole-3-carbaldehydes.

The Gattermann reaction involves the formylation of aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst. wikipedia.org A significant modification of this reaction, which enhances safety, replaces the highly toxic gaseous HCN with zinc cyanide (Zn(CN)₂). wikipedia.org The Zn(CN)₂ reacts with HCl in situ to generate the necessary HCN and the Lewis acid catalyst, Zn(Cl)₂. wikipedia.org While applicable to a range of aromatic compounds, its use for indoles has been noted, often in modified forms. orgsyn.org

The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like indoles. wikipedia.org The reaction typically uses chloroform (B151607) in a basic solution. wikipedia.org The mechanism proceeds through the deprotonation of chloroform to form a dichlorocarbene, which then acts as the electrophile. wikipedia.org The phenoxide (or in this case, the deprotonated indole) attacks the dichlorocarbene, and subsequent hydrolysis of the dichloromethyl group yields the aldehyde. wikipedia.org However, this method can be less efficient for indoles compared to the Vilsmeier-Haack reaction. orgsyn.org

Oxidative Transformations in the Synthesis of Indole-3-Carbaldehydes

Oxidative methods provide an alternative synthetic route to indole-3-carbaldehydes, often starting from more readily available precursors like indole-3-acetic acid or through direct C-H activation.

Strategies for Oxidative Decarboxylation of Indole-3-Acetic Acid Derivatives

Indole-3-acetic acid (IAA), a common plant hormone, can be a starting material for the synthesis of indole-3-carbaldehyde through oxidative decarboxylation. nih.govunmc.edu This transformation can be achieved using various oxidizing agents and catalysts.

One strategy involves the use of plant peroxidases, which are known to catalyze the oxidative decarboxylation of IAA as part of its natural degradation pathway. nih.gov Mechanistic studies have shown that this process can be stimulated by factors like ethylene (B1197577) in plant tissues, leading to the formation of indole-3-methanol, which is then oxidized to the aldehyde. researchgate.net In synthetic chemistry, similar transformations can be mimicked using chemical oxidants. For example, the oxidation of IAA using sodium periodate (B1199274) catalyzed by manganese(III)-salophen complexes has been reported to produce indole-3-carbaldehyde. researchgate.net

| Starting Material | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| Indole-3-acetic acid | Mangani-versene or wheat leaf enzyme | Indole-3-carbaldehyde | nih.gov |

| Indole-3-acetic acid | Sodium periodate, Manganese(III)-salophen complex | Indole-3-carbaldehyde | researchgate.net |

Transition Metal-Catalyzed Oxidative Formylation and C-H Activation Approaches

Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds, which offers a more atom-economical and efficient approach. chim.it Transition metal catalysis plays a crucial role in these strategies.

Ruthenium and iron-catalyzed oxidative coupling reactions have been developed for the C3-selective formylation of free (N-H) indoles. nih.govacs.org These reactions can use anilines as the carbonyl source and are generally operationally simple and compatible with various functional groups. nih.gov For instance, a ruthenium-catalyzed reaction of indoles with N-methylaniline can selectively produce 3-formylindoles. nih.gov Similarly, an iron-catalyzed method using formaldehyde (B43269) and aqueous ammonia (B1221849) under air has been shown to be effective for the C3-formylation of various indoles, including N-substituted ones. organic-chemistry.org

Palladium-catalyzed C-H activation has also emerged as a powerful tool for the functionalization of indoles. nih.govacs.org While much of the focus has been on the C2 or C4-C7 positions, the formyl group at C3 can act as a directing group for further functionalization at other positions of the indole ring. nih.govacs.org This highlights the versatility of the indole-3-carbaldehyde scaffold in subsequent synthetic transformations.

Visible-light photoredox catalysis offers a transition-metal-free alternative for indole C-3 formylation. acs.org For example, Rose Bengal can catalyze the aerobic formylation of indoles using tetramethylethylenediamine (TMEDA) as the one-carbon source and molecular oxygen as the terminal oxidant. acs.org

| Catalyst/Reagent | Carbon Source | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Ruthenium(III) chloride | N-methylaniline | tert-Butyl hydroperoxide | Mild, C3-selective formylation of free (N-H) indoles | nih.gov |

| Iron(II) chloride | Anilines | Not specified | C3-selective acylation of free (N-H) indoles | nih.gov |

| Ferric chloride (FeCl₃) | Formaldehyde and aqueous ammonia | Air | Environmentally benign, scalable | organic-chemistry.org |

| Rose Bengal (photoredox) | Tetramethylethylenediamine (TMEDA) | Molecular oxygen | Transition-metal-free, aerobic | acs.org |

Multicomponent Reaction (MCR) Strategies Employing Indole-3-Carbaldehyde Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govarkat-usa.org Indole-3-carbaldehydes are valuable building blocks in MCRs for the synthesis of diverse and complex heterocyclic scaffolds. nih.govnih.gov

The carbonyl group of indole-3-carbaldehyde readily participates in various C-C and C-N bond-forming reactions, making it an ideal component for MCRs. researchgate.net For example, indole aldehydes can participate in Groebke-Blackburn-Bienaymé reactions with isocyanides and aminoazines to afford fused polyheterocyclic scaffolds through oxidative Pictet-Spengler processes. nih.gov

These MCRs provide direct access to a wide variety of linked, fused, and bridged polyheterocyclic structures that are of significant interest in medicinal chemistry. nih.gov The ability to rapidly assemble complex molecules from simple starting materials like indole-3-carbaldehyde underscores the importance of MCRs in modern drug discovery and organic synthesis. nih.govrsc.org A recent development includes a multicomponent reaction for the modular assembly of indole-fused seven-membered heterocycles, showcasing the ongoing innovation in this field. rsc.org

Tandem Reactions and Domino Processes for Complex Molecule Construction

Domino reactions, where a series of intramolecular transformations occur under the same reaction conditions, offer an efficient and atom-economical pathway to complex molecular architectures from simple starting materials. A notable approach involves a [3+2] cyclization strategy to create 1,2,5-trisubstituted 1H-indole-3-carboxylic esters, which are analogues of 6,7-dimethyl-1H-indole-3-carbaldehyde. mdpi.com This method begins with the formation of an imine from an aldehyde and a primary amine. The subsequent reaction with a carbanion derived from a substituted phenylacetate (B1230308) initiates a cyclization cascade. The process involves the addition of the anion to the imine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the five-membered ring. mdpi.comresearchgate.net The resulting indoline (B122111) intermediate undergoes spontaneous air oxidation to yield the final aromatic indole structure. mdpi.com

This domino sequence, encompassing aza-Michael addition, SNAr ring closure, and heteroaromatization, has been successfully applied to synthesize various C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. researchgate.net The reaction conditions are typically anhydrous, using potassium carbonate as a base in dimethylformamide (DMF) at temperatures ranging from 23–90 °C. researchgate.net Another domino protocol has been developed for synthesizing 7-hydroxy-6,7-dihydro-indole derivatives from the reaction of arylglyoxals with enamines. rsc.org These methods highlight the power of domino reactions in constructing the core indole scaffold with multiple points of substitution, which can be adapted for the synthesis of specific analogues like this compound.

Exploration of Catalyst Systems in MCRs for Indole Derivatization

Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity and complexity in a single step. researchgate.net The synthesis of functionalized indole derivatives, including 3-substituted indoles, has been a fertile ground for the application of MCRs, with a significant focus on the development of effective catalyst systems. nih.gov

A variety of catalysts have been explored to facilitate the one-pot condensation of indoles, aldehydes, and other components like malononitrile (B47326) or cyanoacetic esters. nih.govresearchgate.net L-proline, an organocatalyst, has been effectively used for the synthesis of 3-indole derivatives in ethanol (B145695) at room temperature, offering an environmentally friendly and simple procedure with high yields. researchgate.net Other catalysts include tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and Lewis acidic complexes. researchgate.net Nano-sulphated zirconia has also been shown to be effective for synthesizing β-amino carbonyl compounds via Mannich-type reactions involving aldehydes. mdpi.com For the synthesis of 3-substituted indoles, heterogeneous catalysts like phosphate (B84403) grafted SnO2-ZrO2 composites have been used, allowing for excellent yields and catalyst recyclability. researchgate.net

The table below summarizes various catalyst systems employed in multicomponent reactions for the synthesis of indole derivatives.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| L-Proline | Condensation of indoles, aldehydes, and malononitrile | Green, mild conditions, high yields (up to 98%) | researchgate.net |

| Piperidine | Reaction of 3-acetylindole, aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate | Access to 6-indolylpyridine-3-carbonitrile derivatives | nih.gov |

| Thiamine hydrochloride (Vitamin B1) / CTAB | Reaction of 3-cyanoacetyl indoles, aldehydes, and malononitrile | Ultrasonic irradiation, high yields (92-94%) | nih.gov |

| Phosphate grafted SnO2-ZrO2 | One-pot condensation of indole, malononitrile, and aryl aldehydes | Heterogeneous, recyclable, excellent yields | researchgate.net |

| Alkaline-functionalized chitosan | Condensation of indoles, aldehydes, and malononitrile | Heterogeneous, safe and easy workup | rsc.org |

Biocatalytic and Biomimetic Pathways to Indole-3-Carbaldehyde Derivatives

Nature provides elegant and efficient pathways for the synthesis of complex molecules. The biosynthesis of indole-3-carbaldehyde and its derivatives from tryptophan serves as a prime example of biocatalysis, involving a cascade of enzymatic transformations.

The primary precursor for the biosynthesis of indole-3-carbaldehyde (ICHO) and its derivatives in plants and microorganisms is the amino acid L-tryptophan. nih.govresearchgate.netnih.govnih.gov The metabolic pathway involves several key intermediates. In plants like Arabidopsis thaliana, tryptophan is first converted to indole-3-acetaldoxime (IAOx). nih.gov This step is a critical branch point, leading to the formation of various indolic compounds, including phytoalexins and indole glucosinolates. nih.govnih.gov The IAOx is then converted to indole-3-acetonitrile (B3204565) (IAN), which serves as a direct precursor for ICHO and indole-3-carboxylic acid (ICOOH). nih.govresearchgate.netnih.gov

In certain bacteria, such as species from the Lactobacillaceae family, tryptophan is metabolized directly into indole-3-aldehyde (I3A). wikipedia.org This biotransformation is a key part of the host-microbiome interaction in the gut. wikipedia.orgnih.gov Similarly, other gut microbes can convert tryptophan into indole, which can be further metabolized. wikipedia.org These enzymatic pathways demonstrate nature's ability to produce ICHO and related structures from readily available precursors.

The conversion of tryptophan to indole-3-carbaldehyde derivatives is orchestrated by specific families of enzymes.

Cytochrome P450 Monooxygenases (CYPs) are crucial in the initial steps of the pathway. In Arabidopsis, the conversion of tryptophan to indole-3-acetaldoxime is catalyzed by CYP79B2 and CYP79B3. nih.gov Another P450 enzyme, CYP71B6, has been identified to efficiently convert indole-3-acetonitrile (IAN) into both indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH), releasing cyanide in the process. nih.govresearchgate.netnih.gov Fungal P450s also exhibit remarkable catalytic power in synthesizing complex indole alkaloids by coupling different indole substrates. nih.gov The catalytic cycle of P450 enzymes typically involves the activation of molecular oxygen to perform monooxygenation reactions. youtube.com

Aldehyde Oxidases (AOs) are metalloenzymes that play a pivotal role in the final oxidation steps. wikipedia.org These enzymes, which often contain flavin adenine (B156593) dinucleotide (FAD), iron, and molybdenum, catalyze the oxidation of aldehydes to their corresponding carboxylic acids. tandfonline.comqmul.ac.uk In Arabidopsis, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is responsible for the oxidation of ICHO to ICOOH. nih.govresearchgate.netnih.govsemanticscholar.org An isoform of aldehyde oxidase, indole-3-acetaldehyde oxidase, shows a preference for aldehydes with an indole ring structure and can oxidize indole-3-carbaldehyde, albeit more slowly than its preferred substrate, (indol-3-yl)acetaldehyde. qmul.ac.uk Similarly, an aldehyde oxidase designated BmIAO1 was identified in Bombyx mori that catalyzes the final step in the synthesis of indole-3-acetic acid from indole-3-acetaldehyde. nih.govtandfonline.com

The table below details the key enzymes involved in the biosynthetic pathway.

| Enzyme | Enzyme Class | Function in Pathway | Organism/System | Reference |

|---|---|---|---|---|

| CYP79B2 / CYP79B3 | Cytochrome P450 Monooxygenase | Tryptophan → Indole-3-acetaldoxime (IAOx) | Arabidopsis thaliana | nih.gov |

| CYP71B6 | Cytochrome P450 Monooxygenase | Indole-3-acetonitrile (IAN) → ICHO and ICOOH | Arabidopsis thaliana | researchgate.netnih.gov |

| AAO1 | Aldehyde Oxidase | ICHO → Indole-3-carboxylic acid (ICOOH) | Arabidopsis thaliana | nih.govresearchgate.netnih.gov |

| Indole-3-acetaldehyde oxidase | Aldehyde Oxidase | Oxidizes indole-3-carbaldehyde | Plants (e.g., Maize, Pea) | qmul.ac.uk |

| CnsC | Cytochrome P450 Monooxygenase | Catalyzes heterodimeric coupling of indole moieties | Penicillium | nih.gov |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. The synthesis of this compound and its analogues is no exception, with research exploring more sustainable methodologies.

A significant goal in green chemistry is to minimize or eliminate the use of volatile organic solvents. Solvent-free, or neat, reaction conditions offer a powerful alternative. The addition of indole to various aldehydes to form diindolyl methanes has been successfully carried out under solvent-free conditions, typically by heating the reactants together. nih.gov For instance, the reaction of indole with dodecanal (B139956) at 100°C without any solvent yields the corresponding 3,3'-bis(indolyl)methane derivative. nih.gov In some cases, a solid catalyst like calcium oxide (CaO) is used to facilitate the reaction, particularly with paraformaldehyde. nih.gov

Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Multicomponent reactions for the synthesis of indole derivatives have been adapted to run in aqueous media. The synthesis of novel pyrimidine (B1678525) triazole compounds, which can involve indole aldehyde precursors, has been achieved in water using triethylamine (B128534) as a catalyst. researchgate.net Similarly, the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives has been explored in aqueous medium under microwave irradiation, demonstrating a green chemistry approach. nih.gov Brønsted acid ionic liquids have also been used as catalysts for three-component reactions of aldehydes, malononitrile, and indole in aqueous media, providing high yields under mild conditions. rsc.org These examples demonstrate the feasibility of developing greener synthetic routes to indole-based structures.

Heterogeneous Catalysis and Recoverable Catalyst Systems

The development of sustainable synthetic methodologies is a cornerstone of modern chemistry, with a significant emphasis on the use of heterogeneous catalysts and recoverable catalyst systems. These approaches offer considerable advantages, including simplified product purification, reduced waste generation, and the potential for catalyst recycling, thereby aligning with the principles of green chemistry. In the context of the synthesis of this compound and its analogues, several promising heterogeneous and recoverable catalytic systems have been explored, primarily for the formylation of the indole nucleus.

One of the most well-established methods for introducing a formyl group onto an indole ring is the Vilsmeier-Haack reaction. Traditionally, this reaction employs stoichiometric amounts of phosphorus oxychloride (POCl₃) and a formylating agent like N,N-dimethylformamide (DMF), leading to the formation of a Vilsmeier reagent. While effective, this homogeneous approach generates significant chemical waste. Recent research has focused on developing catalytic versions of the Vilsmeier-Haack reaction. For instance, a catalytic cycle involving a P(III)/P(V)=O system has been reported for the formylation of indoles. researchgate.netmdpi.comgoogle.comorgsyn.orgnih.gov This method, while still in early stages of development for a wide range of substituted indoles, represents a move towards a more sustainable process.

Solid acid catalysts have also emerged as a viable option for promoting the formylation of indoles. Materials such as acid-activated clays (B1170129) (e.g., K-10) and zeolites have been investigated for their ability to catalyze the reaction between indoles and a formylating agent. mdpi.com These solid acids offer the benefits of being easily separable from the reaction mixture and potentially reusable. The acidic sites on the catalyst surface are believed to activate the indole substrate, facilitating electrophilic attack by the formylating species.

Iron catalysis presents another promising avenue for the C3-formylation of indoles. researchgate.net The use of inexpensive and environmentally benign iron salts, such as ferric chloride (FeCl₃), has been shown to effectively catalyze the formylation of various indole substrates. researchgate.netorganic-chemistry.org These reactions often utilize readily available formylating agents and can be performed under relatively mild conditions. The catalytic cycle is thought to involve the iron center in activating the reactants and facilitating the formylation process. The heterogeneous nature of some iron catalysts allows for their recovery and reuse.

Furthermore, the development of recoverable catalyst systems has been extended to photoredox catalysis. mdpi.com While this area is still emerging for indole formylation, the principle involves using a photocatalyst that can be immobilized on a solid support, allowing for its recovery and reuse over multiple reaction cycles.

While specific studies focusing exclusively on the heterogeneous catalytic synthesis of this compound are limited, the general methodologies developed for substituted indoles are applicable. The electronic and steric properties of the dimethyl-substituted indole ring will influence the reaction kinetics and yields with these catalytic systems.

Below are tables summarizing data from studies on the synthesis of analogous dimethyl-1H-indole-3-carbaldehydes using a modified Vilsmeier-Haack approach, which, while not strictly heterogeneous in the examples provided, illustrates the reaction conditions for similar substrates. Additionally, a table summarizing general heterogeneous approaches for indole formylation is included to highlight the potential for applying these systems to the target compound.

Table 1: Synthesis of Dimethyl-1H-indole-3-carbaldehyde Analogues via Vilsmeier-Haack Reaction google.com

| Starting Material | Product | Reagents | Reaction Time (h) | Yield (%) |

| 2,5-Dimethylaniline | 6-Methyl-1H-indole-3-carbaldehyde | DMF, Vilsmeier Reagent | 8 | 89 |

| 2,4-Dimethylaniline | 5-Methyl-1H-indole-3-carbaldehyde | DMF, Vilsmeier Reagent | 5 | 88 |

| 2,3,5-Trimethylaniline | 4,6-Dimethyl-1H-indole-3-carbaldehyde | DMF, Vilsmeier Reagent | 6 | 85 |

Data sourced from patent CN102786460A. The Vilsmeier reagent was prepared from POCl₃ and DMF. This represents a homogeneous system but provides valuable data for analogous compounds.

Table 2: Overview of Heterogeneous Catalytic Systems for Indole Formylation

| Catalyst System | Formylating Agent | Substrate Scope | Key Advantages | Reference |

| Iron (III) Chloride | Formaldehyde, aq. Ammonia | Various substituted indoles | Inexpensive, low toxicity, environmentally benign | researchgate.net |

| Acid-activated Clay (K-10) | Various | General indoles | Recoverable, low cost | mdpi.com |

| Zeolites | Various | General indoles | Shape selectivity, recoverable | mdpi.com |

| P(III)/P(V)=O cycle | N,N-dimethylformamide-d₇ | Indoles (for deuterated products) | Catalytic, mild conditions | researchgate.netgoogle.comorgsyn.org |

The data indicates that various substituted indoles can be successfully formylated using recoverable or heterogeneous catalytic systems. The application of these methodologies to 6,7-dimethylindole (B1366674) is a logical next step in developing a more sustainable synthesis for this compound. Future research will likely focus on optimizing these catalytic systems for this specific substrate and scaling up the processes for industrial application.

Elucidation of Chemical Reactivity and Derivatization Strategies for 6,7 Dimethyl 1h Indole 3 Carbaldehyde

Diverse Reactions Involving the Aldehyde Functional Group

The aldehyde moiety is the primary site for a variety of nucleophilic addition and condensation reactions.

The aldehyde group of 6,7-dimethyl-1H-indole-3-carbaldehyde is susceptible to nucleophilic attack. In the presence of a reducing agent, such as sodium borohydride, the aldehyde can be readily reduced to the corresponding primary alcohol, (6,7-dimethyl-1H-indol-3-yl)methanol. This transformation proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Furthermore, in the presence of water, the aldehyde can undergo hydration to form a geminal diol, although the equilibrium typically favors the aldehyde. libretexts.org This reversible reaction involves the nucleophilic addition of a water molecule to the carbonyl carbon.

Under acidic conditions, alcohols can add to the aldehyde to form hemiacetals. pressbooks.pub These can then react with a second equivalent of the alcohol to produce an acetal. libretexts.orgpressbooks.pub The formation of acetals is a reversible process, and the reaction can be driven to completion by removing the water formed during the reaction. libretexts.org

A significant aspect of the reactivity of this compound is its ability to undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.govresearchgate.net This reaction is of considerable interest due to the biological significance of the resulting indole-Schiff base conjugates. nih.govresearchgate.net The reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. ijpbs.com

The synthesis of Schiff bases from indole-3-carboxaldehydes has been reported with a variety of amines, including amino acids, aminophenols, and other primary amines. nih.govresearchgate.netijpbs.com These reactions are often carried out under reflux in a suitable solvent like ethanol (B145695). ijpbs.com The resulting Schiff bases can be characterized using various spectroscopic techniques such as IR, MS, and ¹H NMR. nih.govijpbs.com

Table 1: Examples of Condensation Reactions with Indole-3-Carboxaldehyde (B46971) Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Indole-3-carboxaldehyde | L-amino acids (histidine, glutamic acid, etc.) | Schiff Base | nih.gov |

| Indole-3-carboxaldehyde | Aminophenols | Schiff Base | nih.gov |

| Indole-3-carboxaldehyde | 1,4-Diaminobutane | Schiff Base | ijpbs.com |

| 5-Fluoro-2,3,3-trimethyl-3H-indole derivative | Substituted anilines | Imine | uodiyala.edu.iq |

Advanced Approaches to Spiro and Fused Heterocyclic Ring Systems

The reactivity of the aldehyde group in conjunction with the indole (B1671886) nucleus can be harnessed to construct more complex molecular architectures, such as spiro and fused heterocyclic systems. Although specific examples starting from this compound are not extensively documented, general synthetic strategies involving indole-3-carboxaldehydes can be applied.

For instance, multi-component reactions are a powerful tool for the synthesis of complex molecules. A three-component condensation reaction involving an indole derivative, an aldehyde, and an amine can lead to the formation of spiro[benzo[h]quinoline-7,3′-indolines]. This highlights the potential of using this compound in similar transformations to generate novel spirocyclic compounds.

Furthermore, intramolecular reactions can lead to the formation of fused ring systems. The development of methods for the conversion of N-methoxy-(4-methoxyphenyl)amides to 2,5-cyclohexadienone (B8749443) derivatives showcases the potential for creating fused systems through reactions involving the indole nitrogen and a suitably functionalized side chain derived from the aldehyde. capes.gov.br

Electrophilic Substitution Reactivity on the Indole Core

The indole nucleus is an electron-rich aromatic system and is therefore susceptible to electrophilic substitution. The position of substitution is influenced by the existing substituents on the ring.

In the case of this compound, the electron-donating methyl groups at positions 6 and 7, along with the deactivating aldehyde group at position 3, will direct incoming electrophiles. The C2 position is generally the most nucleophilic position on an unsubstituted indole ring. nih.gov However, the presence of the aldehyde at C3 can influence the reactivity. The C4 and C5 positions are also potential sites for electrophilic attack.

The regioselective functionalization of the indole core is a significant area of research. nih.gov Directing groups are often employed to achieve substitution at a specific position. nih.gov For instance, the functionalization of the C4, C5, C6, and C7 positions of the indole ring has been achieved through various strategies, including directed metalation and C-H activation. nih.govnih.govworktribe.com The Vilsmeier-Haack reaction is a common method for introducing the formyl group at the C3 position of indoles. google.comresearchgate.net

Carbon-Carbon and Carbon-Nitrogen Coupling Reactions at Indole-3-Carbaldehyde

Indole-3-carboxaldehydes and their derivatives are valuable precursors for carbon-carbon and carbon-nitrogen bond-forming reactions. researchgate.netekb.eg These reactions are crucial for the synthesis of a wide array of biologically active compounds and complex natural products. researchgate.netekb.eg

To participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions, a halogen substituent is typically required on the indole ring. For example, a bromo- or iodo-substituted this compound could serve as a substrate for palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds. The synthesis of halogenated indoles is therefore a key step in enabling these transformations. rsc.orgresearchgate.net

The aldehyde group itself can also be a site for C-C bond formation through reactions with organometallic reagents like Grignard reagents or organolithium compounds. organic-chemistry.orgkhanacademy.org These reactions would lead to the formation of secondary alcohols.

Development of Novel Functionalizations and Transformations (e.g., C-3 Thiocyanation)

The introduction of a thiocyanate (B1210189) group at the C-3 position of the indole nucleus is a valuable transformation, as organothiocyanates are versatile intermediates in the synthesis of various sulfur-containing heterocycles and biologically active molecules. While specific studies on the C-3 thiocyanation of this compound are not extensively documented, the reactivity of other substituted indoles provides a strong basis for predicting its behavior.

Recent advancements in synthetic methodology have focused on the development of milder and more environmentally benign protocols for the thiocyanation of indoles. One such approach involves the use of photoredox catalysis. For instance, a metal-free method utilizing porphyrin as a photocatalyst under visible light irradiation has been developed for the C-3 thiocyanation of a range of indoles. tandfonline.com This reaction proceeds via a radical mechanism, where the photocatalyst facilitates the generation of a thiocyanate radical from a suitable precursor, which then attacks the electron-rich C-3 position of the indole. Given the electronic properties of the indole ring, it is anticipated that this compound would be a suitable substrate for this transformation. The general reaction scheme is depicted below:

General Scheme for Photocatalytic C-3 Thiocyanation of Indoles

Indole Derivative + Thiocyanate Source --(Visible Light, Photocatalyst)--> C-3 Thiocyanated Indole

Detailed findings from studies on analogous substrates suggest that the reaction conditions are generally mild and tolerate a variety of functional groups. The table below summarizes representative results for the C-3 thiocyanation of different substituted indoles, which can be considered indicative of the potential reactivity of this compound.

| Indole Substrate | Thiocyanating Agent | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Indole | NH4SCN | Porphyrin, Blue LED, Air | 62 | tandfonline.com |

| 5-Methoxyindole | NH4SCN | Porphyrin, Blue LED, Air | 73 | tandfonline.com |

| N-Methylindole | NH4SCN | Porphyrin, Blue LED, Air | 73 | tandfonline.com |

| 2-Methylindole | NH4SCN | Porphyrin, Blue LED, Air | 71 | tandfonline.com |

Stereoselective and Enantioselective Transformations

The aldehyde functionality at the C-3 position of this compound serves as a handle for a variety of stereoselective and enantioselective transformations, enabling the synthesis of chiral molecules with potential biological applications. While specific enantioselective reactions involving this compound are not prominently reported, research on analogous indole-7-carbaldehydes highlights the potential for such transformations.

One notable example is the enantioselective functionalization of the indole N-H group, where the stereoselectivity is controlled by an N-heterocyclic carbene (NHC) catalyst that adds to a remote aldehyde group at the C-7 position of the indole. nih.govsci-hub.se This type of remote activation strategy could potentially be adapted for substrates like this compound, where the aldehyde at C-3 could direct transformations at other positions of the indole ring in a stereocontrolled manner.

The general principle involves the formation of a chiral intermediate through the reaction of the aldehyde with the NHC catalyst. This chiral intermediate then directs the subsequent bond-forming step, leading to the creation of a new stereocenter with high enantioselectivity. A generalized representation of this concept is shown below:

Conceptual Scheme for NHC-Catalyzed Enantioselective Functionalization

Indole Carbaldehyde + Reagent --(Chiral NHC Catalyst)--> Chiral Indole Derivative

The following table presents data from an enantioselective annulation reaction of aminoindoles with α-bromocinnamic aldehydes catalyzed by an NHC, which illustrates the high levels of stereocontrol achievable in reactions involving indole derivatives. nih.gov Although this example does not directly involve this compound, it demonstrates the feasibility of achieving high enantioselectivity in the functionalization of the indole scaffold.

| Aminoindole Substrate | Aldehyde Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| N-Methyl-7-aminoindole | α-Bromocinnamaldehyde | Chiral NHC Precursor | 92 | 95 | nih.gov |

| N-Ethyl-7-aminoindole | α-Bromocinnamaldehyde | Chiral NHC Precursor | 88 | 94 | nih.gov |

| N-Benzyl-7-aminoindole | α-Bromocinnamaldehyde | Chiral NHC Precursor | 95 | 96 | nih.gov |

Applications in the Synthesis of Architecturally Complex Chemical Entities

Utilization of 6,7-Dimethyl-1H-Indole-3-Carbaldehyde as a Precursor for Biologically Active Molecules

The 1H-indole-3-carbaldehyde scaffold is a cornerstone in the synthesis of a vast array of biologically active compounds and natural products. researchgate.netekb.eg Its derivatives are recognized as essential intermediates for producing molecules with a wide spectrum of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. ekb.egresearchgate.netnih.gov The aldehyde functional group is particularly useful, as it readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the extension and elaboration of the indole (B1671886) core into more complex structures. researchgate.netsemanticscholar.org

The introduction of dimethyl substitution at the 6 and 7 positions of the benzene (B151609) portion of the indole ring is a strategic design element. These methyl groups can enhance the lipophilicity of the resulting molecules, potentially improving their ability to cross biological membranes. Furthermore, they can influence the binding affinity and selectivity of the final compound for its biological target through steric interactions.

While research on this compound itself is specific, the synthetic utility is derived from the well-established chemistry of the parent compound, 1H-indole-3-carbaldehyde. This parent molecule is a known precursor in the synthesis of numerous important alkaloids and phytoalexins. ekb.egresearchgate.net For instance, it serves as a starting material for phytoalexins like camalexin (B168466) and brassinin, which exhibit antifungal properties, and for complex alkaloids such as the coscinamides, which have shown antitumor activity. ekb.eg The general approach often involves using the indole-3-carbaldehyde derivative as a foundational piece in a multi-step synthesis to build the final complex and biologically active molecule. nih.gov

Table 1: Examples of Biologically Active Molecules Derived from the Indole-3-Carbaldehyde Scaffold

| Class | Example Compound | Biological Activity | Source(s) |

|---|---|---|---|

| Phytoalexin | Camalexin | Antitumor, Antifungal | ekb.eg |

| Phytoalexin | Brassinin | Antimicrobial | ekb.eg |

| Alkaloid | Coscinamides | Antitumor | ekb.eg |

| Alkaloid | Isocryptolepine | Anti-plasmodial | ekb.eg |

| Antiviral | Chondramide A | Antiviral | ekb.eg |

Construction of Indole-Fused Heterocycles and Polycyclic Scaffolds

The creation of fused heterocyclic and polycyclic systems is a major focus in medicinal chemistry, as these rigid and three-dimensional structures can present functional groups in precise orientations for optimal interaction with biological targets. This compound is an ideal starting material for building such complex architectures. The reactivity of the aldehyde group allows it to act as an electrophilic partner in a variety of cyclization reactions.

A powerful strategy for generating molecular complexity from simple precursors is the use of multicomponent reactions (MCRs). nih.gov 1H-indole-3-carbaldehyde and its derivatives are frequently employed in MCRs to produce diverse heterocyclic scaffolds. nih.govresearchgate.net For example, reactions involving indole aldehydes, an amine, and a third reactive component can lead to the formation of indole-fused pyrimidines or triazoles. nih.gov These reactions often proceed in a domino fashion, where an initial condensation or addition reaction involving the aldehyde triggers subsequent intramolecular cyclizations to form the polycyclic product. researchgate.net

Specific examples from the broader class of indole-3-carbaldehydes include their use in the synthesis of:

Indolylquinazolinones : These are formed by the reaction of 1H-indole-3-carboxaldehyde with anthranilamide, fusing the indole with a quinazolinone system. nih.gov

Triazolo-thiazino-indoles : Complex fused systems, such as 1,2,4-triazolo[5′,1′:2,3] researchgate.netwikipedia.orgthiazino[6,5-b]indol-10(5H)-one, have been synthesized from chloro-substituted indole-3-carbaldehydes, demonstrating the potential for intricate ring fusions. researchgate.net

Carbazole (B46965) derivatives : Under certain conditions, indole-3-carbaldehydes can be used to construct carbazole frameworks, which are another important class of heterocyclic compounds. nih.gov

The 6,7-dimethyl substitution pattern would be carried through these synthetic sequences, yielding fused systems with a specific substitution on the carbocyclic ring, thereby influencing the physicochemical and pharmacological properties of the final polycyclic scaffold.

Design and Synthesis of Library Compounds for Chemical Biology and Drug Discovery

The development of new therapeutic agents relies heavily on the screening of large collections, or libraries, of diverse chemical compounds to identify new "hit" molecules with desired biological activity. The structural attributes of this compound make it an excellent building block for combinatorial chemistry and the generation of such compound libraries. researchgate.net

Multicomponent reactions (MCRs) are particularly well-suited for library synthesis because they allow for the rapid assembly of complex products from several simple starting materials in a single step. nih.gov By systematically varying each component, a large number of structurally related yet distinct compounds can be generated. Using this compound as the core indole component, chemists can react it with diverse sets of amines, isocyanides, or other reactive partners to create extensive libraries of indole-based compounds. nih.govresearchgate.net

This approach has been successfully used with other substituted indole-3-carbaldehydes. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized as potential tubulin polymerization inhibitors for cancer therapy. nih.gov This work exemplifies the strategy of using a substituted indole-3-carbaldehyde as a starting point for a multi-step synthesis designed to produce a library of related compounds for biological evaluation. nih.gov The resulting libraries, featuring the 6,7-dimethylindole (B1366674) core, can be screened in high-throughput assays to discover novel ligands for various receptors, enzyme inhibitors, or other modulators of biological pathways, accelerating the early stages of drug discovery. researchgate.net

Development of Advanced Materials and Coatings from Indole-3-Carbaldehyde Derivatives

Beyond its applications in medicine and biology, the indole-3-carbaldehyde scaffold possesses properties that make it a candidate for the development of advanced materials. The indole nucleus is an electron-rich aromatic system with inherent chromophoric and electronic properties. Modifications of the core structure, such as those found in this compound, can be used to tune these properties for specific material applications.

One review has noted that indole-3-carboxaldehyde (B46971) (I3A) has found use as a ligand in Schiff base synthesis, as a component in polymers, and as a chromophore. nih.gov The aldehyde group is key to this versatility, as it can undergo condensation reactions with amines to form Schiff bases (imines). These Schiff bases can be used as ligands to create metal-organic frameworks (MOFs) or as monomers for polymerization into polyimines.

The incorporation of the this compound moiety into a polymer backbone could lead to materials with tailored properties:

Conductive Polymers : The electron-rich nature of the indole ring could contribute to the conductivity of the resulting polymer, with potential applications in organic electronics.

Fluorescent Materials : Indole derivatives are often fluorescent. Polymers incorporating this moiety could be developed as sensors, where binding of an analyte to the polymer causes a change in its fluorescence emission.

Advanced Coatings : The ability to form polymers and the potential for strong intermolecular interactions (e.g., π-stacking of the indole rings) could be harnessed to create robust and functional coatings with specific optical or chemical-resistant properties.

While this area is less explored than its pharmaceutical applications, the fundamental chemistry of this compound provides a clear rationale for its potential use as a building block for novel organic materials.

Comprehensive Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a detailed picture of the molecular framework can be constructed.

The ¹H-NMR spectrum of 6,7-dimethyl-1H-indole-3-carbaldehyde is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, the N-H proton, and the two methyl groups. The chemical shifts of the aromatic protons are influenced by the electron-donating methyl groups and the electron-withdrawing aldehyde group.

Similarly, the ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is expected to resonate at a characteristic downfield shift.

| Compound | ¹H-NMR (DMSO-d₆, 400 MHz) δ (ppm) |

| 4,6-dimethyl-1H-indole-3-carbaldehyde | 12.60 (1H, broad), 7.30 (1H, s), 7.10 (1H, s), 6.70 (1H, s), 2.37 (3H, s), 2.31 (3H, s) |

| 4-methyl-1H-indole-3-carbaldehyde | 12.51 (1H, broad), 9.97 (1H, s), 7.34 (1H, d), 7.20 (1H, d), 6.98 (1H, d), 6.73 (1H, d), 2.35 (3H, s) |

Based on these related structures, the expected ¹H-NMR and ¹³C-NMR chemical shifts for this compound are tabulated below. The presence of two adjacent methyl groups at positions 6 and 7 would influence the chemical shifts of the remaining aromatic protons.

Expected ¹H-NMR and ¹³C-NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| H-1 (NH) | ~12.0 (broad s) | - |

| H-2 | ~8.2 (s) | ~138.0 |

| C-3 | - | ~118.0 |

| C-3a | - | ~125.0 |

| H-4 | ~7.8 (d) | ~123.0 |

| H-5 | ~7.0 (d) | ~120.0 |

| C-6 | - | ~130.0 |

| 6-CH₃ | ~2.4 (s) | ~20.0 |

| C-7 | - | ~128.0 |

| 7-CH₃ | ~2.4 (s) | ~16.0 |

| C-7a | - | ~135.0 |

| CHO | ~10.0 (s) | ~185.0 |

To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for instance, between the aromatic protons H-4 and H-5.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would establish the correlation between each proton and its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range couplings between protons and carbons, which helps in confirming the substitution pattern and the connectivity of the aldehyde and methyl groups to the indole (B1671886) ring. For example, correlations from the methyl protons to the aromatic carbons at positions 6 and 7 would confirm their location.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is useful for determining the preferred conformation of the aldehyde group relative to the indole ring.

While specific multidimensional NMR data for this compound is not available, these techniques are standard procedures in the structural elucidation of novel organic compounds.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁NO), the expected exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS).

The fragmentation pattern in the mass spectrum provides valuable structural information. The molecular ion peak [M]⁺ would be prominent. Common fragmentation pathways for indole-3-carbaldehydes involve the loss of the formyl group (CHO) and subsequent rearrangements of the indole ring.

Expected Mass Spectrometry Data for this compound

| m/z | Assignment | Notes |

| 173.0841 | [M]⁺ | Molecular ion |

| 172.0762 | [M-H]⁺ | Loss of a hydrogen radical |

| 144.0813 | [M-CHO]⁺ | Loss of the formyl group |

| 116.0708 | [M-CHO-C₂H₄]⁺ | Subsequent loss of ethylene (B1197577) from the dimethylated ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond of the indole ring, the C=O bond of the aldehyde, and the C-H bonds of the aromatic ring and methyl groups.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (indole) | 3300-3500 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium to Weak |

| C=O stretch (aldehyde) | 1650-1680 | Strong |

| C=C stretch (aromatic) | 1500-1600 | Medium to Strong |

| C-N stretch | 1300-1400 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The indole ring is a chromophore that absorbs in the UV region. The presence of the aldehyde group in conjugation with the indole ring, along with the auxochromic methyl groups, influences the absorption maxima (λ_max).

The UV-Vis spectrum of this compound is expected to show characteristic π → π* transitions.

Expected UV-Vis Absorption Data for this compound (in Ethanol)

| Transition | Expected λ_max (nm) |

| π → π | ~245 |

| π → π | ~265 |

| π → π* (charge transfer) | ~300 |

X-ray Crystallography for Precise Solid-State Structural Determination

A search of the available literature did not yield any published crystal structure for this compound. If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would provide an unambiguous confirmation of its structure, including the planarity of the indole ring and the orientation of the aldehyde and methyl substituents.

Computational Chemistry and Theoretical Investigations of 6,7 Dimethyl 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 6,7-dimethyl-1H-indole-3-carbaldehyde, DFT calculations can elucidate its fundamental properties, providing a theoretical framework for understanding its reactivity and potential applications. These calculations can be performed to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties.

Detailed research findings from DFT studies on related indole (B1671886) derivatives, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, have demonstrated the utility of these methods in analyzing conformational isomers and rotational energy barriers. nih.gov For this compound, similar calculations would involve optimizing the ground state geometry to predict bond lengths, bond angles, and dihedral angles.

Key electronic properties that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -2.1 | eV |

| HOMO-LUMO Gap | 4.1 | eV |

| Electronegativity (χ) | 4.15 | eV |

| Chemical Hardness (η) | 2.05 | eV |

| Global Electrophilicity (ω) | 4.20 | eV |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method is instrumental in drug discovery and design for identifying potential drug candidates. nih.gov For this compound, molecular docking simulations can be employed to explore its binding affinity and interaction patterns with various biological targets. Studies on similar indole-3-carbaldehyde derivatives have successfully used this approach to identify potential enzyme inhibitors. mdpi.com

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure is optimized for the simulation. The docking algorithm then systematically samples different conformations and orientations of the ligand within the binding site of the protein, calculating the binding energy for each pose. The most favorable binding mode is identified based on the lowest binding energy. The analysis of the docked complex reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Following molecular docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic model of the ligand-target interaction. MD simulations track the movements of atoms and molecules over time, allowing for the assessment of the stability of the docked complex in a simulated physiological environment. These simulations can confirm the binding mode predicted by docking and provide insights into conformational changes that may occur upon ligand binding.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Energy | -8.5 kcal/mol |

| Number of Hydrogen Bonds | 3 |

| Interacting Residues (Hydrogen Bonds) | TYR 234, SER 189, GLN 102 |

| Interacting Residues (Hydrophobic) | LEU 231, PHE 190, VAL 105 |

Note: The data in this table is for illustrative purposes and represents typical output from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are valuable predictive tools in drug discovery, allowing for the estimation of the activity of new or untested compounds. nih.gov For this compound, a QSAR model could be developed to predict its potential biological activities, such as antioxidant or anticancer properties, based on studies of related indole derivatives. mdpi.comresearchgate.net

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activities.

A reliable QSAR model should be statistically robust and have good predictive power, which is assessed through internal and external validation techniques. nih.gov Once validated, the model can be used to predict the activity of this compound by calculating its molecular descriptors and inputting them into the QSAR equation.

Table 3: Examples of Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are highly effective in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, which possesses a reactive aldehyde group, these methods can be used to study various transformations, such as condensation or oxidation reactions. researchgate.net

By employing techniques like DFT, the potential energy surface of a reaction can be mapped out. This involves calculating the energies of the reactants, products, and any intermediates. A key aspect of this analysis is the location of the transition state structure, which represents the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a critical factor in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the reactants and products. nih.gov This provides a detailed picture of the atomic motions that occur during the transformation. Such studies can provide insights that are difficult to obtain through experimental means alone, aiding in the optimization of reaction conditions and the design of new synthetic routes.

Table 4: Conceptual Energetic Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Intermediate | +5.0 |

| Second Transition State | +15.0 |

| Products | -10.0 |

Note: This table represents a hypothetical reaction profile and is intended to illustrate the type of energetic information obtained from computational reaction mechanism studies.

Biological Activities and Mechanistic Research of 6,7 Dimethyl 1h Indole 3 Carbaldehyde Derivatives

Antimicrobial Properties: Investigation of Antibacterial, Antifungal, and Antiviral Activities

Derivatives of indole-3-carbaldehyde have demonstrated notable antimicrobial properties, including antibacterial, antifungal, and antiviral effects. researchgate.netderpharmachemica.com The core indole (B1671886) structure is a key feature in many antimicrobial agents. researchgate.netderpharmachemica.com

Hydrazone derivatives of indole-3-aldehyde have been synthesized and evaluated for their in vitro antimicrobial activities against a range of pathogens. nih.gov These compounds have shown a broad spectrum of activity. nih.gov For instance, a series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazones were tested against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, and Candida albicans. nih.gov The results indicated that many of these derivatives possess significant antimicrobial potential. nih.govresearchgate.net

Semicarbazone derivatives of indole-3-carbaldehyde have also been investigated for their antibacterial properties. csic.escsic.es Studies on these compounds have revealed that substitutions on the indole ring play a crucial role in their antibacterial efficacy. csic.es

Target Identification and Mechanism-of-Action Studies Against Pathogens

The antimicrobial mechanism of indole derivatives can involve various cellular targets. For example, indole-3-carbaldehyde has been shown to inhibit the respiratory syncytial virus (RSV) by moderately regulating the TLR7 signaling pathway. nih.gov This suggests that these compounds can modulate the host's immune response to viral infections. nih.gov

In the context of antifungal activity, indole-3-carbaldehyde has been identified as a metabolite that can control root rot caused by Fusarium solani. Its mechanism involves inducing the disintegration of the mitochondrial double membrane and causing cell wall separation in the fungus.

Urease is another target for antimicrobial agents, particularly in the context of Helicobacter pylori infections. mdpi.com N-substituted indole-3-carbaldehyde oxime derivatives have been synthesized and evaluated as urease inhibitors, with some isomers showing potent activity. mdpi.com

Structure-Activity Relationship (SAR) Studies for Optimized Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of indole-3-carbaldehyde derivatives. Research has shown that the type and position of substituents on the indole ring significantly influence the antimicrobial activity. unife.it

For hydrazone derivatives, the presence of a halogen atom, such as bromine at the 5-position of the indole ring, has been found to enhance antibacterial activity. nih.govresearchgate.net In one study, indole anisic acid hydrazides displayed better activity than indole nicotinic acid hydrazides, highlighting the importance of the acylhydrazide moiety. nih.gov

In the case of semicarbazone derivatives, compounds with a bromine or chlorine atom at the fifth position of the indole ring exhibited notable inhibitory activity against Staphylococcus aureus and Bacillus subtilis. csic.es This suggests that lipophilicity and electronic effects of the substituents are key determinants of antibacterial potency. csic.es

| Compound Type | Substituent | Microorganism | Activity |

|---|---|---|---|

| Indole-3-aldehyde hydrazone | 5-Bromo | MRSA, S. aureus | Significant activity nih.gov |

| Indole-3-carbaldehyde semicarbazone | 5-Bromo | S. aureus, B. subtilis | MIC = 100 µg/mL csic.escsic.es |

| Indole-3-carbaldehyde semicarbazone | 5-Chloro | S. aureus, B. subtilis | MIC = 150 µg/mL csic.escsic.es |

| Indole-3-carbaldehyde | Unsubstituted | Fusarium solani | Inhibitory aku.edu.tr |

Antioxidant Potential: Mechanisms of Free Radical Scavenging and Oxidative Stress Mitigation

Indole-3-carbaldehyde derivatives have been investigated for their antioxidant properties. derpharmachemica.com The indole nucleus itself is known to be an effective antioxidant due to the electron-donating nature of the nitrogen atom in the pyrrole (B145914) ring. nih.gov

A study on novel indole-3-carboxaldehyde (B46971) analogues conjugated with different aryl amines demonstrated their potential as free radical scavengers. derpharmachemica.com The antioxidant activity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and an inhibition of microsomal lipid peroxidation assay. derpharmachemica.com

The mechanism of antioxidant action for these derivatives is believed to involve hydrogen and electron transfer to quench free radicals. nih.gov The presence of hydroxyl groups on the arylidene ring of indole hydrazone derivatives has been shown to be crucial for high antioxidant capacity. unife.it Derivatives with two or three hydroxyl groups exhibited the best antioxidant activity in the series tested. unife.it

| Compound Type | Substituent | Assay | Finding |

|---|---|---|---|

| Indole-3-carboxaldehyde-aryl amine conjugate | Methoxy and phenolic group | DPPH assay | Superior activity to standard BHA derpharmachemica.com |

| Indole hydrazone | Dihydroxyarylidene | DPPH assay | High antioxidant capacity unife.it |

| Indole hydrazone | Trihydroxyarylidene | DPPH assay | High antioxidant capacity unife.it |

| C-3 substituted indole | Pyrrolidinedithiocarbamate | Radical scavenging and Fe3+-Fe2+ reduction | Most active in the series nih.gov |

Anticancer and Antiproliferative Activity: In Vitro Mechanistic Investigations

The anticancer and antiproliferative activities of indole derivatives are well-documented. unife.itnih.govnih.gov While specific studies on 6,7-dimethyl-1H-indole-3-carbaldehyde are scarce, research on related structures provides valuable insights.

A novel indole ethyl isothiocyanate analog, 1-(t)butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M), has shown selective cytotoxicity in central nervous system (CNS) and neuroblastoma cancer cells. nih.gov This compound proved to be highly cytotoxic to several neuroblastoma cell lines with IC50 values in the low micromolar range. nih.gov

Indole hydrazone derivatives have also demonstrated significant growth inhibition at sub-micromolar concentrations in human erythroleukemia and melanoma cell lines. unife.it

Modulation of Key Biological Pathways (e.g., Tubulin Polymerization, Protein Kinases, Histone Deacetylases)

The anticancer effects of indole derivatives are often mediated through the modulation of key biological pathways.

Tubulin Polymerization: Several indole derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. tum.denih.gov Millepachine-indole derivatives, for instance, have been developed as tubulin polymerization inhibitors. nih.gov

Protein Kinases: Kinases are crucial regulators of cell signaling, and their inhibition is a key strategy in cancer therapy. nih.gov Indole derivatives have been identified as potent inhibitors of various protein kinases, including PIM, CDK, TK, AKT, SRC, PI3K, and GSK. nih.gov Specifically, 6,7-dimethyl quinoxaline (B1680401) analogs have been studied for their selectivity in kinase inhibition, with some derivatives showing high selectivity for GSK3β. nih.gov

Histone Deacetylases (HDACs): HDACs are enzymes involved in the regulation of gene expression, and their inhibitors have emerged as a promising class of anticancer agents. nih.gov Indole-3-butyric acid derivatives have been discovered as potent HDAC inhibitors, with some showing high inhibitory and antiproliferative potencies. nih.gov

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

A common mechanism of action for anticancer indole derivatives is the induction of apoptosis and cell cycle arrest in cancer cells.

NB7M, the 7-methyl-indole derivative, was found to induce apoptosis in neuroblastoma cells. nih.govnih.gov This was evidenced by the cleavage of procaspases-3 and PARP-1, activation of pro-apoptotic MAPKs, and downregulation of pro-survival factors like AKT and PI-3K. nih.gov Furthermore, NB7M caused S-phase arrest in SMSKCNR cells and G1-phase arrest in SH-SY5Y cells. nih.govnih.gov

Studies on other indole-3-formaldehyde derivatives have also shown their ability to trigger apoptosis by modulating the Bax/Bcl-2 ratio. nih.gov For example, a novel indole derivative, 2-AITFEI-3-F, was found to down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax in a leukemia cell line. nih.gov

| Compound | Cell Line | Mechanism | Effect |

|---|---|---|---|

| 1-(t)butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M) | Neuroblastoma (SMS-KCNR, SH-SY5Y) | Apoptosis induction, Cell cycle arrest | Cytotoxic with IC50 of 1.0-2.0 µM nih.gov |

| 2-AITFEI-3-F (Indole-3-formaldehyde derivative) | Leukemia (NB4) | Modulation of Bax/Bcl-2 ratio | Induction of apoptosis nih.gov |

| Indole-3-butyric acid derivative (I13) | U937, U266, HepG2, A2780, PNAC-1 | HDAC inhibition | Antiproliferative nih.gov |

Selectivity and Potency Against Diverse Cancer Cell Types

Research has focused on the synthesis and evaluation of various indole derivatives for their antiproliferative effects. A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides showed effective activity against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. The substitution on the indole ring was found to influence potency.

Another class of derivatives, 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, also displayed significant antiproliferative activities. Notably, certain compounds within this series showed a preferential ability to suppress the growth of rapidly dividing lung cancer cells (A549) compared to slower-growing non-tumor fibroblasts, indicating a degree of selectivity for cancer cells. nih.gov One specific derivative, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, was also reported to have a low minimum inhibitory concentration (MIC) against methicillin-resistant S. aureus (MRSA). nih.gov

Anti-inflammatory Properties: Elucidating Mechanisms of Cyclooxygenase and Lipoxygenase Inhibition

A significant area of investigation for indole derivatives is their role as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key mediators in the inflammatory pathway. nih.gov The non-selective inhibition of COX enzymes, particularly COX-1, is associated with gastrointestinal toxicity, which has driven the development of selective COX-2 inhibitors to reduce such side effects. scirp.org

Studies on indole-based compounds have identified several potent and selective inhibitors. For instance, certain 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives have shown significant anti-inflammatory activity, with some compounds selectively inhibiting the COX-2 enzyme. scirp.org Similarly, a series of (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)-methanone derivatives were synthesized and evaluated, with some showing potent edema inhibition comparable to the reference drug indomethacin.

Dual inhibition of both COX-2 and 5-LOX is another promising strategy. Research into indolizine (B1195054) derivatives, which are structurally related to indoles, has identified compounds with dual inhibitory characteristics, offering a broader mechanism for controlling inflammation.

Enzyme Inhibition Studies: Specificity and Potency Against Relevant Biological Targets

Beyond inflammation, indole derivatives have been studied for their ability to inhibit other specific enzymes implicated in various diseases.

Aldose Reductase and Aldehyde Reductase Inhibition

Aldose reductase is an enzyme implicated in the development of diabetic complications. While specific studies on this compound derivatives are not detailed in the provided results, the broader class of indole derivatives has been explored for this activity. For example, indole-3-carboxaldehyde (IAld) is a known tryptophan metabolite. nih.gov The inhibition of aldose reductase by related compounds suggests a potential avenue for developing treatments for conditions like diabetic neuropathy.

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, making it a validated target for antibacterial drugs. researchgate.net Research has shown that certain indole-derived compounds can inhibit DNA gyrase. For instance, a series of 2-(1H-indol-3-yl)ethylthiourea derivatives were synthesized, and one compound demonstrated an inhibitory effect on the supercoiling activity of S. aureus DNA gyrase. researchgate.net This highlights the potential of the indole scaffold in the design of new antibacterial agents that function through this mechanism. researchgate.net

Interactions with Biological Macromolecules: Protein Binding and Receptor Interaction Studies

The biological effects of indole derivatives are often mediated by their direct interaction with proteins and receptors. Docking studies have provided insight into these interactions. For example, the anti-inflammatory activity of certain indole hydrazide derivatives has been explained by their ability to bind effectively within the active site of the COX-2 enzyme.

Indole-3-carbaldehyde itself is known to be a receptor agonist at the aryl hydrocarbon receptor (AhR) in intestinal immune cells. nih.gov This interaction stimulates the production of interleukin-22, which plays a role in mucosal reactivity. nih.gov This demonstrates that even the basic indole-3-carbaldehyde structure can engage in specific receptor interactions that trigger a biological response. Further studies on indolylquinazolinones have used molecular docking to assess their binding to long RSH (RelA/SpoT homolog) proteins, which are models for mycobacterial and streptococcal enzymes. nih.gov

Other Pharmacological Activities: Exploration of Anthelmintic, Monoamine Oxidase Inhibitory, and Anti-plasmodial Effects

The therapeutic potential of indole derivatives extends to a variety of other pharmacological areas.

Anthelmintic Activity: While direct evidence for anthelmintic properties of this compound derivatives is not prominent in the provided search results, the broad biological activity of the indole class suggests this as a potential area for future investigation.

Monoamine Oxidase (MAO) Inhibitory Effects: Derivatives of indole have been identified as potent inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), enzymes that are important targets for treating neurological disorders like depression and Parkinson's disease. nih.govnih.gov Studies on indole-5,6-dicarbonitriles and related pyrrolo[3,4-f]indole-5,7-dione derivatives have identified compounds with high inhibitory potency. Quantitative structure-activity relationship (QSAR) analysis has shown that the planarity of the molecule and the nature of substituents on the indole ring are crucial for selective MAO inhibition. nih.gov Thiazolopyrimidine derivatives containing an indole core have also been explored as multitarget inhibitors of both MAO and cholinesterases for potential use in Alzheimer's disease. acs.org

Anti-plasmodial Effects: The indole scaffold is a promising template for the development of new antimalarial drugs, with many derivatives showing activity against both drug-sensitive and drug-resistant strains of Plasmodium. nih.govmdpi.com Indole-based compounds can act through various mechanisms, including the inhibition of hemozoin formation, a critical process for the parasite. nih.gov Synthetic derivatives, such as indole-2-carboxamides and conjugates of indole with tyrosine residues, have shown potent anti-plasmodial properties in research settings. nih.govacs.org

Natural Occurrence and Biosynthetic Role of Indole-3-Carbaldehyde Derivatives in Biological Systems

While there is no specific information available regarding the natural occurrence of this compound, the parent compound, indole-3-carbaldehyde (I3A), and its derivatives are known to be present in various biological systems, from microorganisms to plants. wikipedia.orgnih.gov

Identification in Plants and Microorganisms

Indole-3-carbaldehyde and its hydroxylated derivatives have been identified as indolic secondary metabolites in cruciferous plants such as Arabidopsis thaliana. nih.gov These compounds are synthesized from the amino acid tryptophan. nih.gov The biosynthesis proceeds through intermediates like indole-3-acetaldoxime and indole-3-acetonitrile (B3204565). nih.gov In Arabidopsis, key enzymes involved in this pathway include cytochrome P450s and aldehyde oxidases. nih.gov For instance, the enzyme CYP71B6 has been shown to convert indole-3-acetonitrile into indole-3-carbaldehyde and indole-3-carboxylic acid. nih.gov

Furthermore, certain species of human gut bacteria, particularly from the Lactobacillus genus, can metabolize dietary L-tryptophan to produce indole-3-carbaldehyde. wikipedia.org This microbial-derived I3A can then interact with host systems, highlighting a role for the gut microbiome in producing bioactive indole derivatives. wikipedia.org

Role as Phytoalexins and in Plant Defense Mechanisms

Indole-3-carbaldehyde derivatives play a crucial role in plant defense as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. ekb.eg In cruciferous plants, the accumulation of these indole derivatives is a key defense strategy. nih.gov

Upon treatment with elicitors like silver nitrate, which mimics a pathogen attack, the levels of indole-3-carbaldehyde and its derivatives, such as glucose conjugates of 5-hydroxyindole-3-carbaldehyde, increase significantly in the leaves of Arabidopsis thaliana. nih.gov This induced accumulation suggests their direct involvement in fending off invading pathogens. The biosynthesis of these defense compounds is often co-regulated with that of other well-known phytoalexins like camalexin (B168466). nih.gov

Q & A

Q. Table 1: Representative Reaction Conditions